1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine
CAS No.: 14044-29-2
Cat. No.: VC2913378
Molecular Formula: C9H7Cl2N3
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14044-29-2 |
---|---|
Molecular Formula | C9H7Cl2N3 |
Molecular Weight | 228.07 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2 |
Standard InChI Key | DFASVFRYOKAYQB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N |
Introduction
Chemical Structure and Properties
Structural Features
1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine features a pyrazole ring with a 2,4-dichlorophenyl substituent at the N1 position and an amino group at position 4. The molecular structure consists of a five-membered pyrazole heterocycle connected directly to a benzene ring containing two chlorine atoms at positions 2 and 4 .
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that influence its behavior in biological systems and synthetic applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine
Spectroscopic Characteristics
The compound's structure can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the pyrazole ring protons and the amino group. Similar pyrazole compounds typically show the pyrazole ring hydrogen signals in the range of δ 7.2-8.5 ppm, while the amino group protons generally appear as a broad singlet around δ 5.0-6.0 ppm .
Synthetic Methodologies
General Synthetic Routes
The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine can be achieved through several routes, with variations depending on starting materials and desired purity. The most common approaches involve:
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Cyclization reactions starting from substituted hydrazines
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Functionalization of pre-formed pyrazole scaffolds
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Direct amination of halogenated pyrazole derivatives
Specific Synthetic Procedures
One potential synthetic route involves the reaction of 2,4-dichlorophenylhydrazine with appropriate α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring . Similar pyrazole compounds are typically synthesized through condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents .
For 4-aminopyrazole derivatives, a common approach involves the conversion of pyrazole-4-carbonitriles to the corresponding amines through reduction. The starting pyrazole-4-carbonitriles can be prepared from appropriate aldehydes or ketones through a series of transformations including condensation with hydrazines, followed by dehydration and nitrile formation .
Purification Methods
Purification of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine typically involves:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel with gradient elution
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Preparative HPLC for higher purity requirements
Recommended storage conditions include keeping the compound at -4°C for short-term storage (1-2 weeks) or at -20°C for long-term storage (1-2 years) to maintain stability .
Biological Activities and Structure-Activity Relationships
Antimicrobial Properties
Compounds derived from the pyrazole scaffold, including 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine derivatives, have demonstrated significant antimicrobial activities. Research has shown that these compounds can inhibit the growth of various bacterial and fungal strains.
The antimicrobial activity is influenced by:
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The position of substituents on the pyrazole ring
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The nature of the amine functionality
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The presence of halogen atoms on the phenyl ring
Antileishmanial and Antimalarial Activities
Similar pyrazole derivatives have demonstrated potent antileishmanial and antimalarial properties. The mechanism of action appears to involve inhibition of essential enzymes such as cytochrome P450 (CYP51) in certain parasites.
Some related compounds have shown activity against Plasmodium falciparum, with both chloroquine-sensitive and resistant strains showing susceptibility.
Structure-Activity Relationships
Table 2 presents a comparative analysis of structure-activity relationships among similar pyrazole derivatives, highlighting how structural modifications affect biological activity.
Table 2: Structure-Activity Relationships of Selected Pyrazole Derivatives
Research Applications
Medicinal Chemistry Applications
1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine serves as an important scaffold in medicinal chemistry research due to its promising biological activities. Its applications include:
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Development of novel antimicrobial agents
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Research into new antiparasitic compounds
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Investigation of potential anticancer therapeutics
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Exploration of anti-inflammatory properties
The compound has been used in the synthesis of novel peripherally restricted cannabinoid-1 receptor antagonists, which have shown efficacy in weight loss studies using diet-induced obese mice models.
Synthetic Intermediate Applications
As a synthetically versatile building block, 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine functions as a key intermediate in the preparation of more complex molecules. It has been utilized in:
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Synthesis of novel 1,2,4-triazole derivatives with promising anticancer properties
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Development of heterocyclic compounds with enhanced pharmacokinetic profiles
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Creation of pyrazole-based ligands for receptor studies
Analytical Methods
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly employed for the analysis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine. Typical conditions include:
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Reverse-phase C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with 0.1% formic acid
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UV detection at approximately 260 nm
Spectroscopic Identification
Multiple spectroscopic techniques are essential for structural confirmation and purity assessment of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine:
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¹H NMR typically shows characteristic signals for the pyrazole ring protons at δ 7.2-8.5 ppm and the amino group protons as a broad singlet around δ 5.0-6.0 ppm
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¹³C NMR provides confirmation of the carbon framework
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FT-IR spectroscopy reveals characteristic bands for N-H stretching (3300-3500 cm⁻¹) and C-Cl bonds (750-800 cm⁻¹)
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Mass spectrometry confirms the molecular weight with the molecular ion peak at m/z 228
Comparative Analysis with Related Compounds
Structural Comparison
Table 3 compares 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine with structurally related compounds, highlighting key differences that impact properties and applications.
Table 3: Structural Comparison of 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine with Related Compounds
Physicochemical Property Comparison
Future Research Directions
Synthetic Methodology Advancements
Opportunities for advancing synthetic approaches include:
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Development of greener synthetic routes
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Application of flow chemistry for scalable production
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Implementation of catalytic methods for more efficient synthesis
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Exploration of biocatalytic approaches
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